
1-Phenyl-3-(pyridin-2-ylmethyl)thiourea
Overview
Description
1-Phenyl-3-(pyridin-2-ylmethyl)thiourea is an organosulfur compound with the molecular formula C13H13N3S It is a thiourea derivative, characterized by the presence of a phenyl group and a pyridin-2-ylmethyl group attached to the thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenyl-3-(pyridin-2-ylmethyl)thiourea can be synthesized through the reaction of phenyl isothiocyanate with 2-(aminomethyl)pyridine. The reaction typically occurs in an organic solvent such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the same reaction principles as in laboratory settings. Optimization of reaction conditions, such as temperature, solvent choice, and purification techniques, is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-3-(pyridin-2-ylmethyl)thiourea undergoes various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenyl or pyridin-2-ylmethyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides are employed under appropriate conditions.
Major Products:
Oxidation: Sulfinyl or sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemical Properties and Structure
1-Phenyl-3-(pyridin-2-ylmethyl)thiourea has the molecular formula and a molecular weight of 243.33 g/mol. Its structure features a thiourea moiety, which is known for its biological and chemical reactivity. The compound can be synthesized through the reaction of phenyl thiocyanate with pyridin-2-ylmethyl amine, leading to various derivatives that enhance its utility in different applications .
Organic Synthesis
This compound and its derivatives have been utilized as effective intermediates in organic synthesis. Notably, a derivative of this compound has been employed as a catalyst in the homoselective synthesis of 5-substituted 1H-tetrazole derivatives using samarium complexes . This method highlights the compound's role in facilitating reactions under environmentally friendly conditions, aligning with green chemistry principles.
Table 1: Comparison of Catalytic Activity
Catalyst | Reaction Type | Yield (%) | Conditions |
---|---|---|---|
Sm-bis(PYT)@boehmite | Synthesis of Tetrazoles | 85 | PEG-400, Reusable |
This compound | Ethylene Response Inducer | Moderate | A. thaliana Triple Response |
Antibacterial Activity
Research indicates that thiourea derivatives, including this compound, exhibit significant antibacterial properties against various pathogens such as E. faecalis, P. aeruginosa, and K. pneumoniae. The minimum inhibitory concentration (MIC) values for some derivatives range from 40 to 50 µg/mL, demonstrating comparable efficacy to conventional antibiotics like ceftriaxone .
Anticancer Activity
Thiourea derivatives have also been investigated for their anticancer potential. Studies show that certain derivatives can inhibit cancer cell growth with IC50 values ranging from 3 to 20 µM across different cancer cell lines, including pancreatic and breast cancer cells. These compounds target specific molecular pathways involved in cancer progression, making them promising candidates for further development .
Table 2: Summary of Biological Activities
Activity Type | Compound | MIC/IC50 (µM) | Target Organisms/Cells |
---|---|---|---|
Antibacterial | This compound | 40 - 50 | E. faecalis, P. aeruginosa |
Anticancer | Thiourea Derivatives | 3 - 20 | Pancreatic, Breast Cancer Cells |
Environmental Applications
The compound's role as a catalyst in green chemistry applications emphasizes its potential for sustainable practices in organic synthesis. The use of reusable catalysts like samarium complexes derived from thioureas contributes to reducing waste and enhancing reaction efficiency .
Case Studies
Case Study 1: Ethylene Mimics for Crop Management
A study identified thiourea derivatives capable of mimicking ethylene responses in plants, which can be leveraged for crop management strategies against parasitic weeds like Striga hermonthica. The screening process involved evaluating the "triple response" in Arabidopsis thaliana, revealing that certain derivatives exhibited enhanced biological activity compared to the lead compound .
Case Study 2: Nanocatalysis Innovations
The development of a samarium complex with thiourea on boehmite nanoparticles marks a significant advancement in nanocatalysis. This innovation demonstrates the potential for creating stable and efficient catalysts that can be reused multiple times without loss of activity, aligning with current trends towards sustainability in chemical processes .
Mechanism of Action
The mechanism of action of 1-Phenyl-3-(pyridin-2-ylmethyl)thiourea involves its interaction with molecular targets, such as enzymes or receptors. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, influencing biological pathways. The phenyl and pyridin-2-ylmethyl groups contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 1-Phenyl-3-(pyridin-3-ylmethyl)thiourea
- 1-Phenyl-3-(pyridin-4-ylmethyl)thiourea
- N-Phenylthiourea
Comparison: 1-Phenyl-3-(pyridin-2-ylmethyl)thiourea is unique due to the specific positioning of the pyridin-2-ylmethyl group, which influences its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different binding affinities and selectivities in biological systems, making it a valuable compound for targeted research applications.
Biological Activity
1-Phenyl-3-(pyridin-2-ylmethyl)thiourea (commonly referred to as "thiourea derivative") is a compound that has garnered attention due to its diverse biological activities. This article reviews the synthesis, characterization, and biological applications of this compound, focusing particularly on its anticancer, antibacterial, and anti-inflammatory properties.
Synthesis and Characterization
The synthesis of this compound involves the reaction of 2-(aminomethyl)pyridine with phenyl isothiocyanate in a 1:1 molar ratio. Characterization techniques such as elemental analysis, Fourier Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy confirm the structure and purity of the synthesized compound .
Anticancer Activity
Research indicates that thiourea derivatives exhibit significant anticancer activity against various cancer cell lines. The compound has shown promising results with IC50 values ranging from 3 to 14 µM against pancreatic, prostate, and breast cancer cell lines. Notably, studies have demonstrated that these derivatives can inhibit angiogenesis and disrupt cancer cell signaling pathways .
Table 1: Anticancer Activity of Thiourea Derivatives
Cell Line | IC50 (µM) |
---|---|
Pancreatic Cancer | 3 - 14 |
Prostate Cancer | 7 - 20 |
Breast Cancer | <20 |
Antibacterial Activity
The antibacterial properties of this compound have been evaluated against several bacterial strains. It demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 40 to 50 µg/mL. The inhibition zones were comparable to standard antibiotics like ceftriaxone .
Table 2: Antibacterial Activity Results
Bacterial Strain | Inhibition Zone Diameter (mm) | MIC (µg/mL) |
---|---|---|
Staphylococcus aureus | 29 | 40 |
E. coli | 24 | 50 |
Anti-inflammatory Activity
In addition to anticancer and antibacterial effects, thiourea derivatives have shown potential anti-inflammatory properties. Studies indicate that these compounds can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α. For instance, certain derivatives demonstrated over 70% inhibition of TNF-α at a concentration of 10 µg/mL, outperforming traditional anti-inflammatory drugs like dexamethasone .
Case Studies
Several case studies highlight the effectiveness of thiourea derivatives in biological applications:
- Anticancer Study : A study involving human leukemia cell lines showed that the compound induced apoptosis, leading to a significant decrease in cell viability as the concentration increased. The compound's mechanism involved cell cycle arrest at the S phase, indicating its potential as a therapeutic agent for leukemia .
- Antibacterial Study : In a comparative study with various thiourea derivatives, the compound exhibited superior antibacterial activity against multi-drug resistant strains of bacteria, suggesting its potential use in treating infections where conventional antibiotics fail .
- Anti-inflammatory Study : A recent investigation assessed the effects of thiourea derivatives on inflammatory markers in vitro. The results indicated a marked reduction in inflammatory cytokines in treated cells compared to controls, supporting their use in inflammatory conditions .
Properties
IUPAC Name |
1-phenyl-3-(pyridin-2-ylmethyl)thiourea | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3S/c17-13(16-11-6-2-1-3-7-11)15-10-12-8-4-5-9-14-12/h1-9H,10H2,(H2,15,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOUKKKCMEOLENT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NCC2=CC=CC=N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00353225 | |
Record name | SBB042385 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00353225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75160-54-2 | |
Record name | SBB042385 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00353225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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